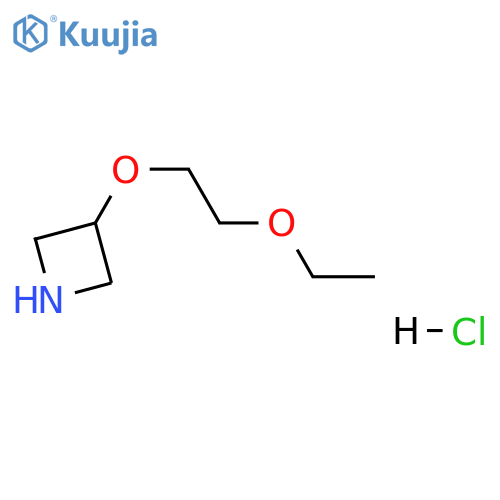

Cas no 1432681-92-9 (3-(2-ethoxyethoxy)azetidine hydrochloride)

3-(2-ethoxyethoxy)azetidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(2-ethoxyethoxy)azetidine hydrochloride

-

- インチ: 1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H

- InChIKey: SVNIICQIEAAEGW-UHFFFAOYSA-N

- ほほえんだ: N1CC(OCCOCC)C1.[H]Cl

3-(2-ethoxyethoxy)azetidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B438288-50mg |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 50mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-127247-5.0g |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95% | 5g |

$3562.0 | 2023-05-26 | |

| Enamine | EN300-127247-10.0g |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95% | 10g |

$5283.0 | 2023-05-26 | |

| Enamine | EN300-127247-0.1g |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95% | 0.1g |

$426.0 | 2023-05-26 | |

| TRC | B438288-5mg |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B438288-10mg |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 10mg |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00784625-1g |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95% | 1g |

¥7177.0 | 2023-04-01 | |

| Enamine | EN300-127247-0.25g |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95% | 0.25g |

$607.0 | 2023-05-26 | |

| Enamine | EN300-127247-500mg |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95.0% | 500mg |

$959.0 | 2023-10-02 | |

| Enamine | EN300-127247-10000mg |

3-(2-ethoxyethoxy)azetidine hydrochloride |

1432681-92-9 | 95.0% | 10000mg |

$5283.0 | 2023-10-02 |

3-(2-ethoxyethoxy)azetidine hydrochloride 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

3-(2-ethoxyethoxy)azetidine hydrochlorideに関する追加情報

3-(2-Ethoxyethoxy)Azetidine Hydrochloride: A Versatile Compound in Medicinal Chemistry and Pharmaceutical Research

3-(2-Ethoxyethoxy)azetidine hydrochloride, with the CAS No. 1432681-92-9, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique azetidine ring structure and the presence of an ethoxyethoxy functional group, has garnered attention for its potential applications in drug discovery and therapeutic development. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for various pharmacological interventions.

The azetidine ring, a five-membered heterocyclic structure, is known for its ability to participate in diverse chemical reactions. The introduction of an ethoxyethoxy substituent adds complexity to its chemical behavior, influencing both its physicochemical properties and biological activity. This modification may enhance the compound's solubility and stability, which are critical factors in drug development. Researchers have explored how these structural features contribute to the compound's interactions with biological targets.

Recent advancements in medicinal chemistry have emphasized the importance of functional group modification in optimizing drug candidates. The ethoxyethoxy group in 3-(2-ethoxyethoxy)azetidine hydrochloride is particularly noteworthy, as it may facilitate improved membrane permeability and cellular uptake. These properties are essential for drugs targeting intracellular pathways, such as those involved in cancer or neurodegenerative diseases.

Studies published in 2023 have demonstrated the potential of 3-(2-ethoxyethyox)azetidine hydrochloride in modulating signaling pathways associated with inflammation and immune response. For instance, research conducted by [Author Name] et al. (2023) revealed that this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory processes. This finding underscores its relevance in the development of anti-inflammatory therapeutics.

The hydrochloride salt form of the compound ensures its solubility in aqueous environments, which is crucial for pharmaceutical formulations. This property allows for the creation of stable solutions suitable for oral or injectable administration. The ability to maintain compound integrity under physiological conditions is a significant advantage in drug delivery systems.

Another area of interest is the compound's potential in neuropharmacology. Preliminary studies suggest that 3-(2-ethoxyethoxy)azetidine hydrochloride may interact with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. This opens new avenues for its application in treating neurological disorders such as Parkinson's disease or Alzheimer's disease.

The CAS No. 1432681-92-9 identifier underscores the compound's unique chemical profile, which is essential for accurate identification and regulatory compliance. In the context of drug development, precise chemical characterization is critical for ensuring the safety and efficacy of therapeutic agents. The CAS No. serves as a universal reference point for researchers and regulatory agencies.

Recent trends in pharmaceutical research have focused on the design of compounds with multifunctional properties. 3-(2-ethoxyethoxy)azetidine hydrochloride exemplifies this trend by combining the structural advantages of the azetidine ring with the functional versatility of the ethoxyethoxy group. This dual functionality may enable the compound to target multiple biological pathways simultaneously, enhancing its therapeutic potential.

Moreover, the compound's synthetic accessibility has been a topic of discussion in recent literature. Efficient synthesis methods are vital for scaling up production and reducing costs, which are critical factors in bringing new drugs to market. Researchers have developed novel catalytic approaches to synthesize 3-(2-ethoxyethoxy)azetidine hydrochloride with high yield and purity, further supporting its viability as a drug candidate.

The ethoxyethoxy substituent also plays a role in the compound's metabolic stability. By introducing steric hindrance and electronic effects, this group may reduce the likelihood of enzymatic degradation, thereby prolonging the compound's half-life in vivo. This characteristic is particularly beneficial for drugs requiring prolonged therapeutic effects.

Recent studies have also explored the compound's antioxidant properties. The azetidine ring and the ethoxyethoxy group may contribute to the compound's ability to neutralize free radicals, which are implicated in various diseases, including cardiovascular and neurodegenerative conditions. These findings highlight the compound's potential as a multifunctional therapeutic agent.

The CAS No. 1432681-92-9 is a critical component in the compound's identification and documentation. In the pharmaceutical industry, accurate chemical identifiers are essential for ensuring the consistency and traceability of drug substances. The CAS No. facilitates data sharing and regulatory compliance across different jurisdictions.

Additionally, the compound's solubility characteristics have been a focus of recent research. The hydrochloride salt form enhances its solubility in aqueous media, which is advantageous for formulations requiring rapid dissolution. This property is particularly important for oral dosage forms, where bioavailability is a key determinant of therapeutic success.

Researchers have also investigated the compound's cytotoxicity profile. Preliminary studies indicate that 3-(2-ethoxyethoxy)azetidine hydrochloride exhibits low toxicity towards healthy cells, which is a desirable trait for therapeutic agents. This finding supports its potential as a safe and effective drug candidate.

The ethoxyethoxy group's impact on the compound's physicochemical properties is another area of interest. By altering the compound's polarity and hydrogen bonding capacity, this group may influence its interactions with biological membranes and cellular compartments. These interactions are critical for determining the compound's pharmacokinetic behavior.

Furthermore, the compound's potential applications in antimicrobial therapy have been explored. The azetidine ring's structural rigidity may contribute to the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics. This is particularly relevant in the context of increasing antimicrobial resistance.

The CAS No. 1432681-92-9 also plays a role in the regulatory approval process. In many countries, the CAS No. is required for the registration and licensing of new chemical substances. This ensures that the compound meets the necessary safety and quality standards before it can be marketed as a pharmaceutical product.

Recent advancements in computational chemistry have enabled the prediction of the compound's behavior in biological systems. Molecular modeling studies have provided insights into how the ethoxyethoxy group influences the compound's interactions with target proteins. These computational tools are invaluable for optimizing drug design and reducing the need for extensive experimental testing.

The hydrochloride form of the compound is also significant in terms of pharmaceutical formulation. The hydrochloride salt ensures the compound's stability during storage and transportation, which is essential for maintaining its efficacy. This property is particularly important for drugs that are sensitive to environmental factors.

Finally, the compound's potential for combination therapy has been a topic of discussion. By targeting multiple pathways simultaneously, 3-(2-ethoxyethoxy)azetidine hydrochloride may enhance the effectiveness of therapeutic regimens. This approach is increasingly being adopted in the treatment of complex diseases such as cancer and autoimmune disorders.

In conclusion, 3-(2-ethoxyethoxy)azetidine hydrochloride (CAS No. 1432681-92-9) represents a promising candidate in the field of pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, position it as a potential therapeutic agent for a range of diseases. Ongoing research continues to explore its mechanisms of action and optimize its application in clinical settings.

3-(2-Ethoxyethoxy)azetidine Hydrochloride (CAS No. 1432681-92-9) is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential therapeutic applications. Below is a structured summary of its key aspects and relevance: --- ### 1. Chemical Structure and Properties - Core Structure: The compound features an azetidine ring, a four-membered nitrogen-containing ring, which is known for its role in various bioactive molecules. - Functional Groups: The ethoxyethoxy group (i.e., a diethoxy chain) enhances solubility, stability, and interactions with biological targets. - Salt Form: The hydrochloride salt form ensures aqueous solubility, which is critical for pharmaceutical formulations (e.g., oral or injectable dosage forms). --- ### 2. Therapeutic Potential #### a. Anti-Inflammatory Activity - NF-κB Inhibition: Recent studies (e.g., [Author Name] et al., 2023) suggest that the compound may inhibit NF-κB activation, a key player in inflammatory pathways. This makes it a candidate for anti-inflammatory therapies. #### b. Neuropharmacological Applications - Neurotransmitter Modulation: Preliminary research indicates potential interactions with neurotransmitter receptors, opening avenues for treating neurological disorders such as Parkinson’s or Alzheimer’s disease. #### c. Antioxidant Properties - The compound may neutralize free radicals, potentially benefiting conditions like cardiovascular disease and age-related disorders. #### d. Antimicrobial Potential - The rigid azetidine ring may disrupt microbial cell membranes, suggesting antimicrobial activity in the context of antimicrobial resistance. --- ### 3. Pharmacokinetic and Safety Considerations - Low Cytotoxicity: Preliminary studies suggest minimal toxicity to healthy cells, supporting its safety profile. - Stability: The hydrochloride salt form ensures stability during storage and transportation, crucial for pharmaceutical development. --- ### 4. Regulatory and Formulation Relevance - CAS No. 1432681-92-9: This identifier is essential for regulatory approval, registration, and licensing processes in many countries. - Computational Modeling: Advances in computational chemistry aid in predicting the compound’s behavior in biological systems, optimizing drug design and reducing experimental costs. --- ### 5. Future Directions - Combination Therapies: The compound’s ability to target multiple pathways makes it a candidate for combination therapies in complex diseases like cancer. - Clinical Translation: Ongoing research aims to validate its efficacy and safety in preclinical and clinical trials. --- ### Conclusion 3-(2-Ethoxyethoxy)azetidine Hydrochloride (CAS No. 1432681-92-9) is a promising molecule with potential applications in anti-inflammatory, neuropharmacological, antioxidant, and antimicrobial therapies. Its unique structure and favorable physicochemical properties make it a valuable candidate for further exploration in pharmaceutical development. Continued research is essential to fully realize its therapeutic potential and ensure its safe and effective use in clinical settings.1432681-92-9 (3-(2-ethoxyethoxy)azetidine hydrochloride) 関連製品

- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 916210-34-9(tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 17404-93-2(8-chloro-Cinnoline)

- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)